2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
Description
This compound belongs to a class of sulfanylacetamide derivatives featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core. Its structure includes a 4-chlorophenyl group attached to the diazaspiro ring and a 3,5-dimethoxyphenyl moiety on the acetamide nitrogen. Such compounds are typically synthesized via coupling reactions between cyanoacetanilides and diazonium salts of aromatic amines, as demonstrated in analogous syntheses (e.g., compounds 13a–e in ) . The diazaspiro system and substituent patterns influence physicochemical properties and biological activity, making structural comparisons critical for understanding structure-activity relationships (SAR).
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3S/c1-30-19-12-18(13-20(14-19)31-2)26-21(29)15-32-23-22(16-6-8-17(25)9-7-16)27-24(28-23)10-4-3-5-11-24/h6-9,12-14H,3-5,10-11,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFATTCOXYKSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a spirocyclic system and multiple aromatic rings, which contribute to its biological activity. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 435.96 g/mol. The presence of both chlorophenyl and dimethoxyphenyl groups enhances its reactivity and potential biological interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with various biological targets. The following sections summarize key findings regarding its pharmacological properties.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, compounds with similar structural motifs have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
These findings suggest that the presence of specific functional groups in the compound enhances its efficacy against bacterial pathogens.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Notably, it has shown significant inhibition against acetylcholinesterase (AChE) and urease:
These results indicate the potential use of this compound as a therapeutic agent in treating conditions associated with these enzymes.
The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes in the body. Molecular docking studies have suggested that the compound binds effectively to target proteins, influencing their activity.
Case Studies
- Study on Antibacterial Properties : In a recent study, derivatives of the compound were tested against multiple bacterial strains using agar diffusion methods. The results demonstrated significant zones of inhibition for certain derivatives, indicating strong antibacterial properties.
- Study on Enzyme Inhibition : Another study focused on the inhibition of AChE using various concentrations of the compound in vitro. The results showed a concentration-dependent inhibition pattern, confirming its potential as an AChE inhibitor.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations on the Diazaspiro Ring
The target compound’s 4-chlorophenyl group distinguishes it from analogs with alternative halogenation or substitution patterns:
- 3,4-Dichlorophenyl derivative (C24H25Cl2N3O2S): This compound () has a dichlorophenyl group, which increases molecular weight (490.44 g/mol) and lipophilicity compared to the mono-chloro derivative.
Substituent Variations on the Acetamide Nitrogen
The 3,5-dimethoxyphenyl group in the target compound contrasts with:
- 4-Chlorophenyl (C23H21Cl2FN3OS) : The 4-chloro group in introduces a stronger electron-withdrawing effect, which may modulate reactivity in enzymatic environments .
Spiro Ring Size Variations
- 1,4-Diazaspiro[4.6]undeca-1,3-diene () : The larger spiro ring (4.6 system) compared to the target’s 4.5 system may confer conformational flexibility, affecting molecular packing and crystallinity .
Functional Group Comparisons
- Thioether vs. Amino Groups: describes a compound with a 2-aminophenylsulfanyl group, which introduces hydrogen-bonding capability absent in the target’s 3,5-dimethoxyphenyl moiety. This difference could impact solubility and target affinity .
Structural and Physicochemical Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows methods similar to , where diazonium salt coupling yields high-purity products (e.g., 94–95% yields for 13a–b) .
- Methoxy groups may improve solubility but reduce metabolic stability due to demethylation pathways. Spiro ring size influences conformational dynamics, as seen in crystallographic studies using SHELX software () .
Preparation Methods
Synthesis of the Diazaspiro Core
The spirocyclic framework is constructed via a cyclocondensation reaction between a diketone derivative and a diamine. For example, cyclohexane-1,4-dione reacts with hydrazine hydrate under acidic conditions to form the spiro[4.5]deca-1,3-diene intermediate. Key parameters include:
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Solvent : Ethanol or tetrahydrofuran (THF).
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Catalyst : Hydrochloric acid or p-toluenesulfonic acid.
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Temperature : Reflux (78–90°C) for 6–12 hours.
The intermediate is purified via recrystallization from ethanol, yielding a white crystalline solid (melting point: 142–145°C).
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl substituent is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. A common approach involves treating the spirocyclic intermediate with 4-chlorophenylboronic acid under Suzuki–Miyaura conditions:
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Catalyst : Palladium(II) acetate (5 mol%).
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Ligand : Triphenylphosphine (10 mol%).
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Base : Potassium carbonate.
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Solvent : Dimethylformamide (DMF) at 100°C for 24 hours.
This step achieves moderate yields (55–65%) due to steric hindrance from the spiro structure.
Thioacetamide Coupling and Final Assembly
The sulfanyl-acetamide side chain is introduced in two stages:
Thiolation of the Spiro Intermediate
The diazaspiro compound undergoes thiolation using thiourea or Lawesson’s reagent. For instance, treatment with thiourea in methanol under reflux replaces the oxygen atom in the diketone with a sulfanyl group.
Acetamide Formation
The thiolated intermediate reacts with N-(3,5-dimethoxyphenyl)chloroacetamide in the presence of a base:
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Base : Triethylamine or potassium tert-butoxide.
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Solvent : Dichloromethane (DCM) or acetonitrile.
This step typically yields 70–80% product after column chromatography (silica gel, ethyl acetate/hexane gradient).
Optimization and Analytical Characterization
Reaction Optimization
Critical parameters affecting yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent Polarity | THF > DMF > Ethanol | Maximizes solubility of intermediates |
| Catalyst Loading | 5–10 mol% Pd(OAc)₂ | Higher loading increases byproducts |
| Reaction Time | 24 hours (Suzuki coupling) | Shorter durations lead to incomplete conversion |
Spectroscopic Characterization
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NMR : The ¹H NMR spectrum exhibits a singlet at δ 3.78 ppm (6H, OCH₃), a multiplet at δ 7.25–7.45 ppm (4H, aromatic protons), and a broad peak at δ 9.12 ppm (1H, NH).
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HPLC : Purity >98% achieved using a C18 column (acetonitrile/water, 70:30).
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Mass Spectrometry : [M+H]⁺ peak at m/z 487.1 confirms molecular weight.
Challenges and Alternative Approaches
Steric Hindrance in Spirocyclic Systems
The rigidity of the diazaspiro core complicates functionalization. Alternative strategies include:
Byproduct Formation
Common byproducts arise from over-alkylation or desulfurization. These are mitigated by:
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Low-Temperature Reactions (<0°C) during thiolation.
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Inert Atmosphere (N₂ or Ar) to prevent oxidation.
Industrial-Scale Considerations
For large-scale production (>1 kg), cost-effective modifications are implemented:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to improve yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the diazaspiro[4.5]deca-1,3-dien core via cyclization reactions using catalysts like palladium on carbon .
- Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic substitution under controlled pH (e.g., using triethylamine as a base) .
- Step 3 : Thioacetamide linkage formation via thiol-ene "click" chemistry, requiring inert conditions (e.g., N₂ atmosphere) and solvents like dichloromethane .
- Optimization : Reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 for core:aryl groups) are critical. Yields improve with slow addition of reagents and purification via column chromatography .
Q. How can structural integrity be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., sulfanyl at δ 3.8–4.2 ppm, acetamide carbonyl at δ 168–170 ppm) .
- X-ray Crystallography : Resolves spirocyclic conformation and intermolecular hydrogen bonding (e.g., C=O⋯H-N interactions) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., observed m/z 513.2 vs. calculated 513.1) .
Q. What preliminary biological screening methods are suitable for assessing its pharmacological potential?
- In vitro Assays :
- Enzyme inhibition (e.g., kinase assays using ADP-Glo™) to identify target modulation .
- Cytotoxicity profiling via MTT assays on cancer cell lines (IC₅₀ values reported for analogous compounds: 2–10 µM) .
Advanced Research Questions
Q. How can crystallographic data refinement resolve ambiguities in the spirocyclic structure?
- SHELX Suite : Use SHELXL for refining hydrogen bonding networks and anisotropic displacement parameters. Key steps:
- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts .
- Validation : R-factor convergence (<5%) and Fourier difference maps ensure accuracy in electron density interpretation .
Q. What computational strategies predict binding affinities to biological targets?
- Molecular Dynamics (MD) : Simulate interactions with kinases (e.g., EGFR) using Amber or GROMACS. Key parameters:
- Docking : AutoDock Vina identifies binding pockets (e.g., sulfanyl group interaction with ATP-binding sites) .
- Free Energy Calculations : MM-PBSA quantifies ΔG binding (reported −8.5 kcal/mol for analogous compounds) .
Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact SAR?
- Case Study :
- 4-Chlorophenyl : Enhances lipophilicity (logP +0.5) and enzyme inhibition (IC₅₀ reduced by 40% vs. methyl derivatives) .
- 3,5-Dimethoxyphenyl : Improves solubility (cLogP −1.2) but reduces cellular uptake in P-gp-overexpressing lines .
- Method : Synthesize analogs via parallel combinatorial chemistry and compare bioactivity profiles .
Q. How can contradictory data on reaction yields be resolved?
- Root Cause Analysis :
- Impurity Interference : Byproducts from incomplete diazaspiro cyclization (e.g., open-chain intermediates) skew HPLC purity assessments .
- Solution : Use LC-MS to track side reactions and optimize quenching steps (e.g., rapid cooling to −20°C post-reaction) .
Research Gaps & Future Directions
- Mechanistic Studies : Elucidate off-target effects via proteome-wide affinity profiling .
- Synthetic Scalability : Transition batch synthesis to flow chemistry for improved reproducibility (e.g., using Omura-Sharma-Swern oxidation protocols) .
- Toxicology : Assess metabolite formation using hepatic microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
